Pimecrolimus

Übersicht

Beschreibung

Pimecrolimus is an immunosuppressant drug belonging to the calcineurin inhibitor class. It is primarily used in the treatment of mild to moderate atopic dermatitis (eczema). This compound was first marketed by Novartis under the trade name Elidel and is now available as a topical cream .

Wissenschaftliche Forschungsanwendungen

Pimecrolimus has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound in studies involving calcineurin inhibitors.

Biology: It is used to study the immune response and the role of T-cells and mast cells in inflammation.

Medicine: This compound is extensively researched for its therapeutic potential in treating various inflammatory skin diseases, including seborrheic dermatitis, cutaneous lupus erythematosus, oral lichen planus, vitiligo, and psoriasis

Industry: this compound is used in the pharmaceutical industry for the development of topical treatments for skin conditions.

Safety and Hazards

Wirkmechanismus

Pimecrolimus exerts its effects by binding with high affinity to macrophilin-12 (FKBP-12) and inhibiting the calcium-dependent phosphatase, calcineurin. This inhibition prevents the activation of T-cells by blocking the transcription of early cytokines. As a result, this compound reduces the action of T-cells and mast cells, which are part of the immune system and contribute to inflammatory responses .

Biochemische Analyse

Biochemical Properties

Pimecrolimus plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets T-cells and mast cells, which are crucial components of the immune system. This compound inhibits the activation of T-cells by blocking the effects of cytokines, which are chemicals released by the body that stimulate T-cells. Additionally, this compound reduces the ability of mast cells to release chemicals that promote inflammation .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound prevents the activation of T-cells and reduces the release of inflammatory mediators from mast cells. This leads to a decrease in inflammation, redness, and itching associated with atopic dermatitis .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the intracellular protein macrophilin-12, forming a complex that inhibits the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation and subsequent nuclear translocation of nuclear factor of activated T-cells (NF-AT), a transcription factor necessary for the expression of interleukin-2 and other cytokines. By inhibiting these cytokines, this compound reduces the activation and proliferation of T-cells, thereby exerting its immunosuppressive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under normal conditions, but its efficacy may decrease with prolonged exposure to light and heat. Long-term studies have shown that this compound maintains its immunosuppressive effects over extended periods, with no significant degradation observed. Continuous use may lead to a reduction in its effectiveness due to potential desensitization of target cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces inflammation and other symptoms of atopic dermatitis without causing significant adverse effects. At high doses, this compound may cause toxic effects, including immunosuppression and increased susceptibility to infections. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolism of this compound results in the formation of several metabolites, which are excreted through the bile and urine. This compound may also affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in its metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins, which facilitate its uptake and distribution. This compound accumulates in the skin, where it exerts its therapeutic effects. The compound’s localization and accumulation are influenced by its lipophilic nature and affinity for cellular membranes .

Subcellular Localization

This compound is primarily localized in the cytoplasm and nucleus of target cells. It does not possess specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity and function are influenced by its interaction with intracellular proteins and its ability to modulate signaling pathways within the cell .

Vorbereitungsmethoden

Pimecrolimus is synthesized from ascomycin, a macrolactam natural product produced by certain strains of Streptomyces. The synthetic route involves dissolving ascomycin in an organic solvent and combining it with a base to obtain this compound. The crude product is then crystallized to achieve the final compound . Industrial production methods involve similar processes but on a larger scale, ensuring high purity and yield.

Analyse Chemischer Reaktionen

Pimecrolimus undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: this compound can undergo substitution reactions where certain atoms or groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Pimecrolimus is often compared with other calcineurin inhibitors like tacrolimus and topical corticosteroids. While both this compound and tacrolimus are effective in treating atopic dermatitis, this compound is preferred for sensitive skin areas due to its lower potency and reduced risk of side effects . Topical corticosteroids are also effective but may cause skin thinning and other adverse effects with long-term use .

Similar compounds include:

Tacrolimus: Another calcineurin inhibitor used in the treatment of atopic dermatitis.

Topical Corticosteroids: Used for their anti-inflammatory properties in various skin conditions.

This compound is unique in its balance of efficacy and safety, making it a valuable option for treating inflammatory skin diseases, especially in sensitive areas .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Pimecrolimus involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Methyl 3,4-dimethyl-2-pyrrolecarboxylate", "4,5-dichloro-2-methylbenzoic acid", "Methyl 2,2-dimethylpropanoate", "Methanesulfonyl chloride", "Sodium hydride", "Triethylamine", "Sodium borohydride", "N,N-dimethylformamide", "Methanol", "Water", "Ethyl acetate", "Acetic acid", "Sodium hydroxide" ], "Reaction": [ "The synthesis starts with the reaction of methyl 3,4-dimethyl-2-pyrrolecarboxylate with 4,5-dichloro-2-methylbenzoic acid in the presence of sodium hydride and triethylamine to form 3,4-dimethyl-2-(4,5-dichloro-2-methylbenzoyl)pyrrole.", "The resulting product is then reacted with methyl 2,2-dimethylpropanoate and methanesulfonyl chloride in the presence of triethylamine to form the corresponding ester.", "The ester is then reduced using sodium borohydride in methanol to form the corresponding alcohol.", "The alcohol is then oxidized using N,N-dimethylformamide and acetic acid to form the corresponding ketone.", "The ketone is then reacted with sodium borohydride in methanol to form the corresponding alcohol.", "The alcohol is then reacted with water and ethyl acetate to form the corresponding diol.", "The diol is then reacted with acetic acid and sodium hydroxide to form Pimecrolimus." ] } | |

CAS-Nummer |

137071-32-0 |

Molekularformel |

C43H68ClNO11 |

Molekulargewicht |

810.4 g/mol |

IUPAC-Name |

(1R)-12-[1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |

InChI |

InChI=1S/C43H68ClNO11/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)45-16-12-11-13-32(45)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-31(44)35(22-29)52-7/h18,20,25,27-33,35-39,46,51H,10-17,19,21-23H2,1-9H3/t25?,27?,28?,29?,30?,31?,32?,33?,35?,36?,37?,38?,39?,43-/m1/s1 |

InChI-Schlüssel |

KASDHRXLYQOAKZ-CUMYOKFYSA-N |

Isomerische SMILES |

CCC1C=C(CC(CC(C2C(CC([C@@](O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C |

SMILES |

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C |

Kanonische SMILES |

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C |

Aussehen |

Solid powder |

Andere CAS-Nummern |

137071-32-0 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

1.52e-03 g/L |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

ASM-981; ASM981; ASM 981; SDZ ASM 981; SDZ-ASM 981; SDZ-ASM-981; Pimecrolimus; Pimecrolimusum; 33-epi-Chloro-33-desoxyascomycin; Brand name: Aregen; Rizan; Elidel. |

Herkunft des Produkts |

United States |

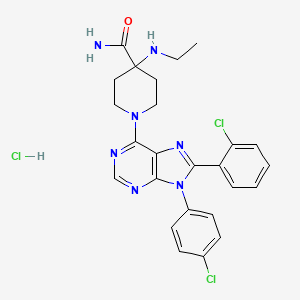

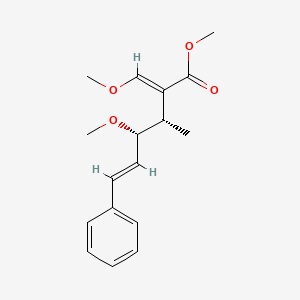

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

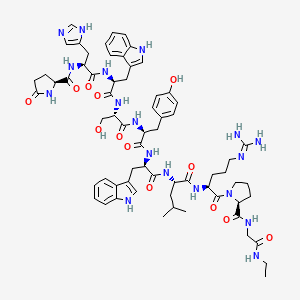

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of pimecrolimus?

A1: this compound is a cell-selective inhibitor of inflammatory cytokine production, specifically targeting activated T cells and mast cells. [] It achieves this by binding to the intracellular protein macrophilin-12 (FKBP-12). [, , ] This complex then inhibits calcineurin, a phosphatase essential for the activation of the nuclear factor of activated T-cells (NFAT). [, ] By blocking NFAT, this compound prevents the transcription and release of pro-inflammatory cytokines like interleukin-2 (IL-2), IL-3, IL-4, tumor necrosis factor-alpha (TNF-α), granulocyte/macrophage colony-stimulating factor (GM-CSF), and interferon-gamma (IFN-γ). [, , ]

Q2: How does this compound affect mast cells?

A2: In addition to inhibiting cytokine production, this compound also directly inhibits the release of pre-formed inflammatory mediators from mast cells, including histamine, tryptase, and leukotriene C4 (LTC4). [] This dual inhibitory action on both T cells and mast cells contributes to its anti-inflammatory effects in the skin.

Q3: Does this compound affect Langerhans cells?

A3: Unlike corticosteroids, this compound does not appear to have a significant effect on Langerhans cells, the antigen-presenting dendritic cells found in the skin. [] This selectivity may contribute to its favorable safety profile compared with corticosteroids, particularly with long-term use.

Q4: How does topical this compound affect epidermal Langerhans cells after UVB irradiation?

A4: While this compound doesn't directly impact Langerhans cells under normal conditions, studies show it can inhibit UVB-induced migration of these cells from the epidermis. [] This effect appears to be mediated by this compound's ability to regulate TNF-α and E-cadherin expression. []

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. More detailed chemical information would be needed to answer this question definitively.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research papers primarily focus on the pharmacological and clinical aspects of this compound and do not delve into detailed spectroscopic characterization.

Q7: What is the systemic absorption of this compound after topical application?

A7: Studies have shown that topical application of this compound cream 1% results in minimal systemic absorption. [, , , ] Blood concentrations of this compound after topical application are generally low or below the limit of detection, even with long-term use in both adults and children. [, , , ]

Q8: How does this compound compare with tacrolimus in terms of percutaneous absorption?

A8: In vitro studies using pig skin have demonstrated that this compound permeates the skin at a rate 10 times lower than tacrolimus, suggesting a lower potential for percutaneous absorption. [] This difference in lipophilicity and skin penetration could contribute to the different safety profiles observed between the two drugs.

Q9: Does this compound accumulate in the body with repeated topical application?

A9: Pharmacokinetic studies have not shown evidence of this compound accumulation in the blood with repeated topical application. [] This suggests that even with long-term use, the risk of systemic adverse effects related to drug accumulation is low.

Q10: What is the efficacy of this compound in treating atopic dermatitis?

A10: Numerous clinical trials have demonstrated the efficacy of this compound cream 1% in treating atopic dermatitis in infants, children, and adults. [, , , , , , , , , ] this compound effectively reduces the signs and symptoms of atopic dermatitis, including erythema, pruritus, lichenification, and excoriation. [, , , , , , , , , ]

Q11: Can this compound be used as a first-line treatment for atopic dermatitis?

A12: Some recommendations suggest this compound as a first-line therapy for patients with mild AD, particularly at the first signs of a flare-up. [] This is supported by its effectiveness in reducing disease flares and steroid-sparing effects. [, ]

Q12: Is this compound effective in treating atopic dermatitis in sensitive skin areas?

A13: Yes, this compound has shown good efficacy in treating atopic dermatitis in sensitive skin areas, such as the face, neck, and intertriginous areas. [, , ] Its lack of skin atrophy and other corticosteroid-related side effects makes it a suitable option for these areas. [, , ]

Q13: What are the common adverse effects of this compound?

A15: The most common adverse effects associated with this compound are mild and transient application site reactions, such as burning, itching, and erythema. [, , , , , , , , , ] These reactions typically occur within the first week of treatment and subside with continued use. [, , , , , , , , , ]

Q14: Does this compound have any carcinogenic potential?

A18: Studies in hairless mice exposed to this compound and UV radiation (UVA and simulated solar radiation) did not show any evidence of accelerated photocarcinogenesis. [] This suggests that this compound does not increase the risk of skin cancer, even with sun exposure.

Q15: How does this compound affect allergic reactions?

A20: Studies show that this compound can inhibit allergic reactions in vitro. [] It effectively blocks the release of histamine and other mediators from basophils stimulated by allergens like birch pollen and hymenopteran venoms. [] This finding suggests potential applications of this compound in managing allergic diseases, but further research is needed.

Q16: Are there any novel drug delivery systems for this compound?

A21: Researchers are exploring nanoparticle-based delivery systems for this compound to enhance its efficacy in treating conditions like allergic conjunctivitis. [] These nanoparticles improve the drug's solubility and penetration, potentially leading to better therapeutic outcomes. []

Q17: Why did this compound-eluting stents fail in clinical trials?

A22: Despite promising preclinical data, this compound-eluting stents showed excessive neointimal growth in human trials. [] Research suggests that this failure might be due to this compound's effect on the interferon signaling pathway, potentially promoting cell proliferation rather than inhibiting it. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Guanidine, N-cyano-N''-methyl-N'-[[(2R,5R)-tetrahydro-5-(1H-imidazol-5-yl)-2-furanyl]methyl]-, rel-](/img/structure/B1677815.png)

![(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1677817.png)